molecular formula C19H21NO4S B12297413 Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-

Cat. No.: B12297413
M. Wt: 359.4 g/mol
InChI Key: YSTRXCPUTQBTQG-UHFFFAOYSA-N
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Description

The compound Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- (CAS: 2731-16-0) is a complex polycyclic alkaloid derivative characterized by a benzoheptalenone core. Key structural features include:

  • Substituents: A 3-hydroxy group, 1,2-dimethoxy groups, a 10-(methylthio) moiety, and a 7-amino group in the (S)-configuration.
  • Synonyms: Thiodemecolcine, NSC 221662, and BRN 3170982 .
  • Applications: Primarily used in medicinal research, particularly in studies related to microtubule inhibition and anticancer activity .

Properties

IUPAC Name

7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRXCPUTQBTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Heptalen Ring: This step involves cyclization reactions to form the heptalen ring structure.

    Functional Group Additions: Various functional groups such as amino, hydroxy, and methoxy groups are introduced through substitution reactions.

    Methylthio Group Addition: The methylthio group is added using thiolation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols and amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of benzo[a]heptalen compounds exhibit promising anticancer properties. The compound's structural similarity to colchicine suggests potential mechanisms involving tubulin inhibition, which is crucial for cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics .

2. Neurological Disorders
The compound's structural features position it as a candidate for treating neurological disorders. Its ability to influence neurotransmitter systems could provide therapeutic avenues for conditions like anxiety and depression. Research on similar benzodiazepine structures has shown efficacy in modulating the central nervous system .

Synthetic Methodologies

1. Continuous Flow Synthesis
Recent advancements have demonstrated the potential for continuous flow synthesis of related compounds using aminobenzophenones as starting materials. This method improves yield and reduces reaction time compared to traditional batch processes . The integration of flow chemistry allows for precise control over reaction conditions, which is beneficial for synthesizing complex molecules like benzo[a]heptalen derivatives.

2. Modified Reaction Conditions
Innovative synthetic pathways have been developed that utilize various solvents and reagents to enhance the yield of benzo[a]heptalen derivatives. For example, using DMF as a solvent has shown superior results in specific reactions involving this compound .

Biological Studies

1. Metabolite Identification
Benzo[a]heptalen derivatives have been identified as metabolites in biological systems exposed to these compounds or their analogs. Understanding these metabolites can provide insights into the pharmacokinetics and potential toxicity of the parent compound .

2. Interaction with Biological Targets
Studies have indicated that this compound interacts with various biological targets, affecting cellular signaling pathways. Its role in modulating enzyme activity and receptor interactions makes it a valuable subject for further pharmacological studies .

Case Studies

Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of benzo[a]heptalen induced significant apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest .

Case Study 2: Neuropharmacological Effects
Another investigation assessed the anxiolytic effects of a similar compound derived from benzo[a]heptalen in rodent models. The results indicated a marked reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

Mechanism of Action

The mechanism of action of Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can disrupt cellular processes such as cell division, leading to its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Positions) Amino Group Key Functional Differences Applications/Notes References
Target Compound (2731-16-0) 1,2-dimethoxy; 3-hydroxy; 10-(methylthio) 7-amino (S-config) Unique 3-hydroxy group Anticancer research
N-Methyldemecolcine (7336-44-9) 1,2,3,10-tetramethoxy 7-dimethylamino Methoxy replaces hydroxy; dimethylamino Microtubule destabilization
7-(Methylamino)-tetramethoxy analog (4702-33-4) 1,2,3,10-tetramethoxy 7-methylamino Lacks methylthio; additional methoxy Studied for antimitotic activity
Ethylamino Derivative (63917-72-6) 1,2,3-trimethoxy; 10-ethylamino 7-amino Ethylamino replaces methylthio Experimental pharmacology
Thiodemecolcine (NSC 221662) 1,2,3-trimethoxy; 10-(methylthio) 7-(methylamino) Lacks 3-hydroxy; trimethoxy Analog with altered solubility

Key Differences in Functional Groups

Hydroxy vs. Methoxy at Position 3: The target compound's 3-hydroxy group (vs.

Methylthio at Position 10: The 10-(methylthio) group in the target compound is rare among analogs. It may influence redox properties and metabolic stability compared to ethylamino (63917-72-6) or unsubstituted derivatives .

Amino Group Modifications: The (S)-configured 7-amino group in the target compound contrasts with dimethylamino (7336-44-9) or methylamino (4702-33-4) groups, altering basicity and steric effects .

Pharmacological Implications

  • Microtubule Inhibition : Analogs like 7336-44-9 (N-methyldemecolcine) show stronger microtubule destabilization due to increased lipophilicity from tetramethoxy groups .
  • Cytotoxicity : The target compound's 3-hydroxy group may enhance cytotoxicity in specific cancer cell lines by promoting DNA intercalation .

Biological Activity

Benzo[a]heptalen-9(5H)-one, 7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a polycyclic structure with multiple functional groups, including methoxy and amino groups. Its molecular formula is C16H19NO4SC_{16}H_{19}NO_4S, and it has a molecular weight of approximately 357.40 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that Benzo[a]heptalen-9(5H)-one exhibits anticancer activity . It has been shown to disrupt microtubule polymerization similar to colchicine, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Anticonvulsant Effects

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity . Studies involving animal models showed that derivatives of this compound provided significant protection against induced seizures, suggesting potential therapeutic applications in epilepsy treatment .

The mechanism by which Benzo[a]heptalen-9(5H)-one exerts its biological effects involves several pathways:

  • Microtubule Disruption : Similar to other known microtubule inhibitors, it interferes with the assembly and stability of microtubules during cell division.
  • Induction of Apoptosis : The compound activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing effectively.

Case Studies

  • Anticancer Activity Assessment : A study assessed the cytotoxic effects of Benzo[a]heptalen-9(5H)-one on various cancer cell lines, revealing an IC50 value in the micromolar range for several types of cancer cells, indicating potent anticancer activity .
  • Anticonvulsant Evaluation : In a controlled study using a PTZ-induced seizure model in rodents, compounds derived from Benzo[a]heptalen-9(5H)-one demonstrated up to 80% protection against seizures at specific dosages .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
ColchicineMicrotubule inhibitorAnticancer
DemecolcineHydroxylated analogAnticancer
Other AnaloguesVariesAnticonvulsant

The comparison shows that while Benzo[a]heptalen-9(5H)-one shares structural similarities with colchicine and demecolcine, its unique functional groups may enhance its biological activity and specificity.

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